molecular formula C20H17BrN2O2 B2718826 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol CAS No. 691398-57-9

1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol

Cat. No. B2718826
CAS RN: 691398-57-9
M. Wt: 397.272
InChI Key: ASRTUSICDCISHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The benzimidazole group is a planar, aromatic, and heterocyclic entity. The bromonaphthalene group is also aromatic and planar. The propyl linker provides flexibility to the molecule, and the terminal hydroxyl group can participate in hydrogen bonding .


Chemical Reactions Analysis

The benzimidazole group can act as a weak base, and the bromine atom on the naphthalene ring can be substituted in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Generally, it would be expected to have moderate solubility in organic solvents due to its aromatic rings, and the hydroxyl group could enhance its solubility in water .

Scientific Research Applications

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

This compound has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . The method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Formation of Quinoxaline

In the absence of sulfur, quinoxaline was obtained in 1,4-dioxane . This indicates that the compound can be used in the synthesis of quinoxalines .

Synthesis of Pd(II) Complex

The compound has been used in the design of a therapeutic active Pd(II) complex . The structure of the ligand and its Pd(II) complex was characterized via various spectroscopic techniques .

Antiproliferative Activity

The Pd(II) complex derived from the compound exhibited excellent antiproliferative potency against various carcinoma cell lines . This suggests potential applications in cancer therapy .

Antiangiogenic Effect

The Pd(II) complex derived from the compound showed antiangiogenic effect , suggesting its potential use in inhibiting the formation of new blood vessels, particularly in the context of cancer treatment .

Promotion of Apoptosis

The Pd(II) complex derived from the compound promoted apoptosis, as verified by DNA condensation and FACS analysis . This indicates its potential use in inducing programmed cell death in cancer cells .

DNA Binding

The Pd(II) complex derived from the compound showed a significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA . This suggests its potential use in DNA binding studies .

Potential Anticancer Drug

The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(6-bromonaphthalen-2-yl)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c21-16-7-5-15-10-18(8-6-14(15)9-16)25-12-17(24)11-23-13-22-19-3-1-2-4-20(19)23/h1-10,13,17,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRTUSICDCISHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol

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